Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)
Description
Discovery and Development of Phosphonate Nucleotide Analogs
The development of phosphonate nucleotide analogs represents one of the most significant breakthroughs in medicinal chemistry, fundamentally transforming antiviral therapy through the creation of metabolically stable nucleotide mimics. The foundational work began in the late 1970s when researchers recognized the potential of replacing the labile phosphate ester bonds in natural nucleotides with more stable phosphonate linkages. This revolutionary approach emerged from the understanding that natural nucleosides require sequential phosphorylation to become biologically active, with the first phosphorylation step often serving as the rate-limiting factor in cellular activation.
The pioneering research of Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences in Prague established the theoretical and practical foundation for acyclic nucleoside phosphonates. Beginning in 1976, Holý collaborated with Erik De Clercq of the Rega Institute for Medical Research at the Catholic University of Leuven, Belgium, leading to the discovery of a new class of compounds designed as metabolically stable isopolar and isosteric nucleotide analogues. Their work focused on creating compounds that could bypass the initial phosphorylation step while maintaining the essential molecular recognition properties required for antiviral activity.
The key innovation underlying phosphonate nucleotide analogs involved the incorporation of a phosphonomethoxy functionality, where the phosphorus-carbon bond replaced the more labile phosphorus-oxygen bond found in natural nucleotides. This structural modification provided several crucial advantages: enhanced chemical stability against enzymatic hydrolysis by phosphatases and phosphodiesterases, improved cellular uptake properties, and the ability to function as substrates for kinases that convert them into pharmacologically active diphosphonate analogs. The phosphonomethoxy group emerged as the most promising isoster of the phosphonooxymethyl group found in naturally occurring nucleoside monophosphates due to its isopolar and isosteric characteristics.
Significance in Pharmaceutical Chemistry and Research
Diethylaminocarboxymethyl POC Tenofovir holds particular significance in pharmaceutical chemistry as both an analytical reference standard and a model compound for understanding prodrug metabolism and impurity formation. The compound's structure incorporates multiple functional groups that demonstrate key principles of pharmaceutical chemistry, including prodrug design, stereochemistry considerations, and metabolic liability assessment. As a mixture of diastereomers, this compound provides valuable insights into the stereochemical complexity inherent in nucleotide analog synthesis and the challenges associated with controlling stereoselectivity in pharmaceutical manufacturing.
The diethylcarbamate functionality present in this compound represents an important class of protecting groups and prodrug moieties used in pharmaceutical development. Research has demonstrated that carbamate-linked prodrugs can provide enhanced stability and controlled release characteristics compared to simpler ester linkages. The incorporation of diethylcarbamate groups into nucleotide analogs serves multiple purposes: protection of reactive phosphonate groups during synthesis, modulation of physicochemical properties such as lipophilicity and membrane permeability, and potential for controlled enzymatic hydrolysis to release the active parent compound.
Properties
CAS No. |
1246812-23-6 |
|---|---|
Molecular Formula |
C21H34N5O9P |
Molecular Weight |
531.503 |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate |
InChI |
InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1 |
InChI Key |
ZXVADCFDIJFQBO-DRVJNONPSA-N |
SMILES |
CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Phosphorylation Strategy
The foundational step in synthesizing Diethylaminocarboxymethyl POC Tenofovir involves the phosphorylation of (R)-9-[2-(hydroxy)propyl]adenine. As detailed in the CN103848869A patent, magnesium alkoxide (e.g., magnesium tert-butoxide) catalyzes the condensation of 9-(2-hydroxypropyl)adenine with diethyl p-fluorobenzenesulfonyloxymethylphosphonate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of the adenine derivative attacks the electrophilic phosphorus center, displacing the p-fluorobenzenesulfonyloxy leaving group.
Key parameters for this step include:
Diastereomer Formation During Phosphorylation
The phosphorylation step introduces a chiral center at the phosphorus atom, resulting in two diastereomers. The lack of stereoselectivity in this reaction necessitates subsequent purification steps. As reported in the CN103848869A patent, the crude product contains a 1:1 mixture of diastereomers, which are resolved via crystallization or chromatographic methods.
Prodrug Modifications and Functionalization
Introduction of the Diethylaminocarboxymethyl Group
The POC (phosphonooxycarbonyl) moiety is installed through a two-step process:
-
Hydrolysis of the Ethyl Ester : The intermediate tenofovir ethyl ester undergoes dealkylation using trimethylbromosilane in NMP at 77°C for 8 hours, yielding tenofovir with a free phosphonic acid group.
-
Carboxymethylation : Reaction with diethylaminoethyl chloride in the presence of DCC (dicyclohexylcarbodiimide) introduces the diethylaminocarboxymethyl group. This step is performed in dry pyridine under reflux conditions (18–24 hours), achieving 73–85% yields for analogous POC derivatives.
Diastereomeric Control and Purification
The final diastereomeric mixture is enriched via silica gel chromatography using dichloromethane-methanol gradients (90:10 to 95:5 v/v). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm the ratio of diastereomers, typically reported as >95% purity for the combined mixture.
Industrial-Scale Optimization
One-Pot Synthesis for Efficiency
The CN103848869A patent discloses a streamlined "one-pot" method where phosphorylation and dealkylation occur sequentially without intermediate isolation. This approach reduces processing time and improves overall yield to 64%, compared to 45–50% for traditional multi-step protocols.
Solvent and Reagent Selection
-
NMP vs. THF : NMP outperforms tetrahydrofuran (THF) in solubility and reaction rate for phosphorylation.
-
Magnesium Alkoxide Bases : Magnesium tert-butoxide minimizes side reactions compared to sodium or potassium bases, which can promote β-elimination.
Analytical Characterization
Spectroscopic Confirmation
-
Mass Spectrometry : ESI-MS data for tenofovir intermediates show characteristic peaks at m/z 288.05 [M+H]⁺ and 310.03 [M+Na]⁺. The diethylaminocarboxymethyl POC derivative exhibits a molecular ion at m/z 532.48 [M+H]⁺.
-
¹H NMR : Key resonances include δ 8.75 (s, purine H-2), 5.69–5.56 (m, POC methylene protons), and 1.33–1.20 (m, diethylamino methyl groups).
Chemical Reactions Analysis
Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:
Mechanism of Action
Diethylaminocarboxymethyl POC Tenofovir exerts its effects by acting as a reverse transcriptase inhibitor. It interferes with the viral replication process by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses . The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features and properties of Diethylaminocarboxymethyl POC Tenofovir with related compounds:
Key Observations :
- Diastereomer Complexity: Unlike TDF or TAF (single enantiomers), Diethylaminocarboxymethyl POC Tenofovir exists as a diastereomeric mixture, necessitating specialized separation techniques (e.g., chiral chromatography) for isolation .
- Metabolic Stability: While TAF and TDF are designed for systemic hydrolysis, Diethylaminocarboxymethyl POC Tenofovir’s POC linker may confer distinct enzymatic cleavage patterns, though specific pharmacokinetic data are unavailable .
Pharmacological and Toxicological Relevance
- Toxicity Profile: As a reference material, Diethylaminocarboxymethyl POC Tenofovir is critical for identifying impurities in tenofovir prodrugs. Its diastereomers may exhibit differential toxicity compared to Mono-POC Methyl or Isopropyl analogs, though comparative studies are lacking .
- Adherence Monitoring: Unlike TDF (high urine tenofovir levels), TAF’s lower urinary excretion (74% reduction) necessitates specialized assays for adherence monitoring . Diethylaminocarboxymethyl POC Tenofovir’s urinary detectability remains unstudied but may depend on hydrolysis rates .
Biological Activity
Diethylaminocarboxymethyl POC Tenofovir, a derivative of the well-known antiviral agent Tenofovir, has garnered attention for its potential biological activities, particularly in the treatment of HIV and hepatitis B. This article delves into the compound's biological activity, pharmacological properties, and relevant research findings.
Overview of Tenofovir
Tenofovir is an acyclic nucleotide analog that functions primarily as an antiviral medication. It is used in the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection. The compound exerts its effects by inhibiting viral reverse transcriptase, leading to premature termination of viral DNA synthesis .
The mechanism by which Tenofovir operates involves its conversion into tenofovir diphosphate (TFV-DP) within cells. TFV-DP competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, thus preventing further elongation of the DNA chain . This action is critical in suppressing viral replication.
Pharmacokinetics
- Bioavailability : The bioavailability of Tenofovir disoproxil fumarate (TDF), a prodrug form, is approximately 25% when taken on an empty stomach and can increase by 40% when taken with fatty foods.
- Half-life : TFV-DP has a long intracellular half-life, estimated at around 95 hours, allowing for sustained antiviral activity .
In Vitro Studies
Recent studies have explored the biological activity of Diethylaminocarboxymethyl POC Tenofovir in various cell lines:
- Antiviral Efficacy : In vitro assays demonstrate that this compound exhibits potent activity against both HIV and HBV. The effective concentration (EC50) against HBV was found to be significantly lower than that of other nucleoside analogs .
- Resistance Profiles : Research indicates that Diethylaminocarboxymethyl POC Tenofovir maintains efficacy against certain drug-resistant strains of HBV and HIV, making it a promising candidate for further development .
Case Studies
A nested case-control study within the ADVANCE clinical trial evaluated the effectiveness of point-of-care (POC) tenofovir urine testing in predicting treatment outcomes among HIV patients. The study highlighted that POC testing could reliably predict viral rebound and resistance mutations during antiretroviral therapy (ART), emphasizing the importance of adherence to treatment regimens .
Comparative Data Table
| Parameter | Diethylaminocarboxymethyl POC Tenofovir | Tenofovir Disoproxil Fumarate |
|---|---|---|
| Mechanism | Nucleotide analog inhibiting reverse transcriptase | Nucleotide analog inhibiting reverse transcriptase |
| EC50 against HBV | Lower than traditional nucleoside analogs | 1.1 µM |
| Intracellular Half-life | Longer than traditional forms | 95 hours |
| Resistance Profile | Effective against certain resistant strains | Effective against lamivudine-resistant HBV |
| Bioavailability | TBD | 25% (increased with fatty food) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for separating and quantifying diastereomers of Diethylaminocarboxymethyl POC Tenofovir?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or reverse-phase columns is commonly used. For example, LC-MS with full-scan mode and MS fragmentation data can confirm structural integrity and quantify isomers, as demonstrated in the synthesis of Cp(PHB)sC and Tp(PHB)sT analogs . Purity assessment (>95% via HPLC) and storage conditions (-20°C) are critical to prevent degradation during analysis .
Q. How can the stereochemical configuration of diastereomers be confirmed experimentally?
- Methodology : Use one-dimensional (¹H, ¹³C) and two-dimensional NMR (COSY, NOESY) to resolve stereochemical ambiguities. For instance, the configurations of Tp(POB)T-1 and Tp(POB)T-2 were validated using 2D NMR, which differentiated spatial arrangements of substituents . X-ray crystallography may also supplement structural elucidation for crystalline derivatives.
Q. What are the key stability considerations for handling Diethylaminocarboxymethyl POC Tenofovir in laboratory settings?
- Methodology : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the phosphonate ester or carbamate groups . Monitor stability via accelerated degradation studies (e.g., exposure to heat, light, or varying pH) coupled with HPLC-UV to track impurity formation, such as Tenofovir-related dimers or desethyl analogs .
Advanced Research Questions
Q. What synthetic strategies enable efficient resolution of diastereomers during the preparation of Diethylaminocarboxymethyl POC Tenofovir?
- Methodology : Utilize dynamic kinetic resolution (DKR) or enzymatic catalysis to favor specific stereoisomers. For example, sodium borohydride reduction of Cp(POB)C precursors selectively generates Cp(PHB)sC isomers . Chromatographic techniques (e.g., preparative HPLC with polysaccharide-based CSPs) can isolate milligram-to-gram quantities of individual diastereomers .
Q. How do pharmacokinetic properties differ between diastereomers, and what in vitro models are suitable for comparative studies?
- Methodology : Perform plasma protein binding assays (<0.7% for Tenofovir derivatives) and renal clearance studies using human hepatocyte models or Caco-2 cell monolayers to assess permeability . Pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) can be derived from LC-MS/MS quantification of plasma samples after administering individual isomers .
Q. What role do diastereomeric impurities play in the biological activity of Tenofovir prodrugs, and how are they profiled?
- Methodology : Impurity profiling via LC-HRMS (high-resolution mass spectrometry) identifies structurally related compounds, such as Mono-POC ethyl Tenofovir or nPOC-POC Tenofovir . Comparative cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) evaluate the impact of impurities on antiviral efficacy and safety margins .
Q. How can computational chemistry aid in predicting the chromatographic behavior of diastereomers?
- Methodology : Molecular docking simulations with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) predict retention times based on steric and electronic interactions. Density functional theory (DFT) calculations of dipole moments and polar surface areas correlate with experimental HPLC elution orders .
Methodological Notes
- Synthesis & Purification : Refer to patented recycling processes for Tenofovir alafenamide diastereomers, which employ crystallization or chiral chromatography .
- Safety Protocols : Follow UN GHS guidelines for handling phosphonate esters, including proper ventilation and PPE to mitigate inhalation risks .
- Data Reproducibility : Validate analytical methods using certified reference materials (e.g., TRC-M566970) and inter-laboratory cross-checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
